

physical and chemical properties of 1,1-Dibromo-4-tert-butylcyclohexane

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Compound of Interest

Compound Name: 1,1-Dibromo-4-tert-butylcyclohexane

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An In-depth Technical Guide to 1,1-Dibromo-4-tert-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and speculative biological properties of **1,1-Dibromo-4-tert-butylcyclohexane**. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles, data from structurally related compounds, and plausible synthetic pathways. The core focus is on the profound influence of the 4-tert-butyl group on the molecule's conformational stability and its implications for reactivity and spectral properties. A detailed, putative experimental protocol for its synthesis from 4-tert-butylcyclohexanone is presented. This guide is intended to serve as a foundational resource for researchers interested in the unique characteristics of sterically locked gem-dihalocyclohexanes.

Introduction

1,1-Dibromo-4-tert-butylcyclohexane is a halogenated derivative of cyclohexane characterized by a geminal dibromo substitution and a bulky tert-butyl group at the C4 position.

The presence of the tert-butyl group acts as a "conformational lock," predominantly forcing the cyclohexane ring into a chair conformation where this bulky group occupies an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. This fixed conformation dictates the chemical environment of all atoms in the ring, making this molecule and its analogues valuable substrates for stereochemical and mechanistic studies. While direct experimental data on **1,1-Dibromo-4-tert-butylcyclohexane** is scarce in publicly available literature, its structural features suggest potential applications in synthetic chemistry as a building block and in medicinal chemistry, drawing parallels from bioactive halogenated alicyclic compounds.

Chemical and Physical Properties

Direct experimental values for many physical properties of **1,1-Dibromo-4-tert-butylcyclohexane** are not readily available. The data presented below includes IUPAC identifiers, computed properties from databases, and estimated values based on its precursor and related structures.

Identifiers and General Properties

Property	Value	Source
IUPAC Name	1,1-dibromo-4-tert-butylcyclohexane	PubChem[1]
CAS Number	105669-73-6	PubChem[1]
Molecular Formula	C ₁₀ H ₁₈ Br ₂	PubChem[1]
Molecular Weight	298.06 g/mol	PubChem[1]
Canonical SMILES	<chem>CC(C)(C)C1CCC(CC1)(Br)Br</chem>	PubChem[1]
InChIKey	LXSGTDINQUVQDF-UHFFFAOYSA-N	PubChem[1]
Appearance	Estimated: Colorless to pale yellow solid or oil	-

Estimated Physical Properties

Property	Estimated Value	Notes
Melting Point (°C)	> 50	Likely a solid at room temperature. The starting material, 4-tert-butylcyclohexanone, has a melting point of 48-51 °C. The significant increase in molecular weight and polarity suggests a higher melting point.
Boiling Point (°C)	> 250 (at 760 mmHg)	A high boiling point is expected due to the high molecular weight. The boiling point of the precursor ketone is 113-116 °C at 20 mmHg.
Density (g/mL)	~1.4 - 1.5	Expected to be significantly denser than water due to the presence of two bromine atoms.
Solubility	Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, dichloromethane, diethyl ether).	Typical for halogenated hydrocarbons.
XLogP3	4.9	PubChem[1]

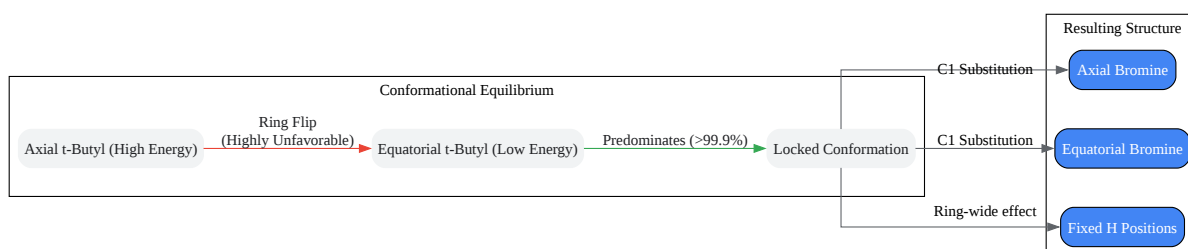
Conformational Analysis

The most critical chemical feature of **1,1-Dibromo-4-tert-butylcyclohexane** is its conformational rigidity. The steric bulk of the tert-butyl group is so large that it overwhelmingly favors the equatorial position in a chair conformation to avoid energetically costly 1,3-diaxial interactions. This effectively "locks" the ring in a single predominant conformation.

In this locked conformation:

- The tert-butyl group is equatorial.
- The C1 carbon bears two bromine atoms. One bromine atom will be in an axial position, and the other will be in an equatorial position.
- The hydrogens on C2, C3, C5, and C6 have fixed axial or equatorial orientations, leading to a predictable and simplified NMR spectrum compared to a conformationally mobile cyclohexane.

This fixed geometry is crucial for understanding the molecule's reactivity and interpreting its spectroscopic data.



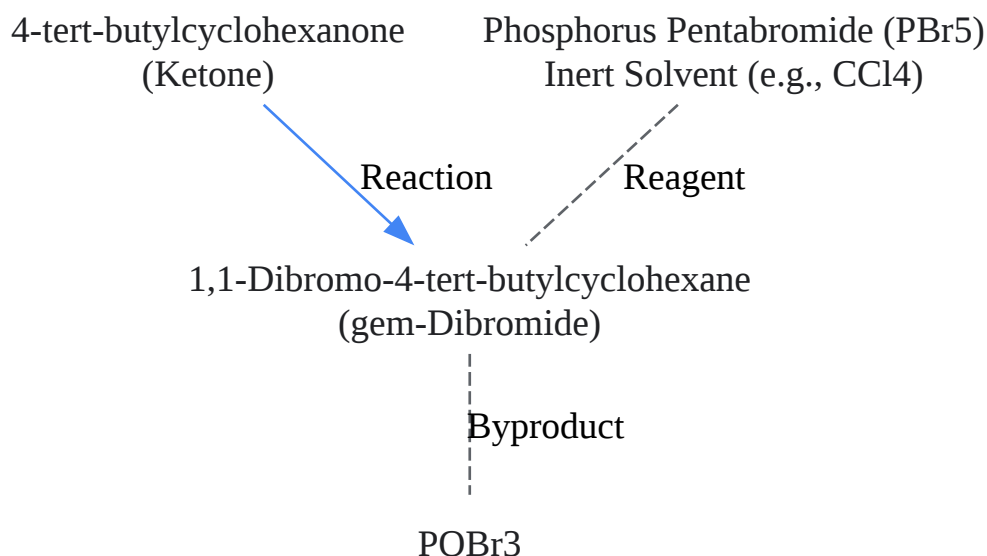
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Caption: Logical flow of conformational preference in 4-tert-butylcyclohexane derivatives.

Proposed Synthesis and Experimental Protocol

1,1-Dibromo-4-tert-butylcyclohexane is not commercially available from major suppliers and must be synthesized. The most direct route is the geminal dibromination of the corresponding ketone, 4-tert-butylcyclohexanone. The reaction with phosphorus pentabromide (PBr₅) is a known method for this transformation, although it can be accompanied by side reactions such as α -bromination.

Synthetic Scheme



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References

- 1. asianpubs.org [asianpubs.org]
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